Furo[3,2-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine involves innovative strategies to efficiently generate this compound and its derivatives. For instance, a convenient and rapid synthesis employs a one-pot Sonogashira coupling/heteroannulation sequence, leading to regioselective lithiation for the creation of 2-substituted furo[3,2-b]pyridines. These synthesized derivatives further serve as substrates for the synthesis of polyheterocycles, demonstrating the compound's utility in constructing complex molecular architectures (Chartoire, Comoy, & Fort, 2008).
Molecular Structure Analysis
This compound's molecular structure is pivotal for its chemical reactivity and properties. The structure facilitates various chemical reactions, enabling the synthesis of polyfunctionalized derivatives. These reactions include electrophilic substitutions and nucleophilic additions, driven by the compound's ability to undergo regioselective metalations. The structure thus plays a crucial role in its versatility as a building block for further chemical transformations.
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse, including C-H amination, borylation, and functionalizations that exploit the pyridine moiety's reactivity. These reactions enable the synthesis of a broad range of derivatives with varying substituents, further expanding the compound's utility in organic synthesis. Moreover, the compound's reactivity has been harnessed to develop methods for its functionalization, highlighting its significance in constructing complex molecules (Fumagalli & da Silva Emery, 2016).
Scientific Research Applications
Kinase Inhibition and Modulation of Signaling Pathways
- Furo[3,2-b]pyridine has been identified as a central pharmacophore in kinase inhibitors. Compounds with this motif, such as the chemical biology probe MU1210, are highly selective inhibitors of protein kinases CLK and HIPK (Němec et al., 2021). Furthermore, it is a novel scaffold for potent inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway (Němec et al., 2019).
Synthesis of Polyheterocycles
- This compound facilitates the efficient and rapid synthesis of various polyheterocycles. This process involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to the creation of multiple functional derivatives (Chartoire et al., 2008).
Anticancer Properties
- Certain derivatives of this compound have shown promising anticancer properties. For instance, the derivative 3b demonstrated significant growth inhibition of cancer cell lines and apoptosis-inducing potential in vitro (Laxmi et al., 2020).
Catalysis and Chemical Synthesis
- The cycloisomerization reactions of specific compounds can produce furo[3,2-b]pyridines using various metal catalyses. These syntheses play a crucial role in the formation of this compound and its derivatives (Jury et al., 2009).
- Additionally, furo[3,2-b]pyridines can be synthesized under Pd/C-Cu catalysis, demonstrating their potential in developing greener chemical processes (Park et al., 2015).
Pharmacological and Biological Activities
- This compound and its derivatives have been explored for various pharmacological activities, including antimicrobial properties. Some derivatives have shown moderate to good activity against specific bacteria and fungi (Hrasna et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
furo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCKZIKGWZNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480596 | |
Record name | furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
272-62-8 | |
Record name | Furo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furo[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.
ANone: The molecular formula of this compound is C7H5NO. Its molecular weight is 119.12 g/mol.
A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized this compound derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.
ANone: The available research focuses on this compound as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.
A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific this compound derivative (compound 12h), providing insights into their binding mode. []
A: SAR studies have demonstrated that the position and type of substituents on the this compound core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []
A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]
A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a this compound derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.
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